N3-DOOA-Suc-OH
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[2-[2-(2-azidoethoxy)ethoxy]ethylamino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O5/c11-14-13-4-6-19-8-7-18-5-3-12-9(15)1-2-10(16)17/h1-8H2,(H,12,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLLWUKYEXBSBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)NCCOCCOCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Architecture and Functional Group Design of N3 Dooa Suc Oh
Azide (B81097) Moiety (N3) as a Bioorthogonal Handle
The azide group (–N3) is a cornerstone of bioorthogonal chemistry, a class of reactions that can proceed in living systems without interfering with native biochemical processes. wikipedia.org Its small size, metabolic stability, and absence in most biological systems make it an ideal chemical reporter for modifying biomolecules. wikipedia.orgacs.org The azide's utility lies in its specific reactivity with certain partners, most notably alkynes, enabling the formation of stable covalent linkages under biocompatible conditions. sigmaaldrich.com
Reactivity in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used "click" reaction. sigmaaldrich.comresearchgate.net This reaction involves the 1,3-dipolar cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species, to yield a stable 1,4-disubstituted 1,2,3-triazole. nih.govmdpi.com The catalysis by copper(I) accelerates the reaction significantly compared to the uncatalyzed version, allowing it to proceed at room temperature and in aqueous environments. mdpi.com The resulting triazole ring is exceptionally stable, mimicking the geometry of a peptide bond, which is advantageous in biological applications. nih.gov The CuAAC reaction is known for its high yields and specificity, making it a robust method for applications such as labeling proteins, nucleic acids, and other biomolecules. mdpi.comnih.gov
Key Features of CuAAC:
| Feature | Description |
|---|---|
| Reactants | Azide and a terminal alkyne |
| Catalyst | Copper(I) |
| Product | 1,4-disubstituted 1,2,3-triazole |
| Conditions | Mild, aqueous environments |
| Advantages | High efficiency, high yield, stable product |
Reactivity in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the potential cytotoxicity associated with the copper catalyst in living cells, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. wikipedia.org This reaction utilizes a cyclooctyne (B158145), an eight-membered ring containing an alkyne, where the ring strain significantly lowers the activation energy for the cycloaddition with an azide. mdpi.com This allows the reaction to proceed efficiently without the need for a catalyst. uga.eduescholarship.org Different generations of cyclooctynes, such as dibenzocyclooctyne (DBCO) and bicyclononyne (BCN), have been developed to enhance reaction kinetics. mdpi.comacs.org SPAAC has become a powerful tool for in vivo imaging and labeling studies where the introduction of a potentially toxic metal is undesirable. rsc.orgrsc.org
Comparison of CuAAC and SPAAC:
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
|---|---|---|
| Catalyst Requirement | Requires Copper(I) catalyst. mdpi.com | Catalyst-free. wikipedia.org |
| Alkyne Partner | Terminal alkyne. sigmaaldrich.com | Strained cyclooctyne (e.g., DBCO, BCN). mdpi.com |
| Application in Living Systems | Limited by copper toxicity. mdpi.com | Widely used for in vivo applications. rsc.org |
| Reaction Speed | Generally very fast. mdpi.com | Kinetics depend on the specific cyclooctyne used. mdpi.com |
Dioxaoctaneamine (DOOA) Scaffold as a Polyethylene (B3416737) Glycol (PEG)-like Spacer
The Dioxaoctaneamine (DOOA) component of N3-DOOA-Suc-OH serves as a hydrophilic spacer arm. Such spacers are crucial in bioconjugation to separate the conjugated molecules, which can minimize steric hindrance and help maintain the biological activity of the labeled molecule. nih.gov The DOOA scaffold is structurally similar to polyethylene glycol (PEG), a polymer widely used in bioconjugation for its favorable properties. chempep.com
Role of Ether Linkages in Linker Design
The ether linkages (C-O-C) within the DOOA spacer are fundamental to its function. These bonds provide several key advantages. Firstly, they impart significant water solubility to the linker, which is often essential for bioconjugation reactions carried out in aqueous buffers. chempep.com Secondly, the ether bonds allow for considerable rotational freedom, giving the linker flexibility. chempep.com This flexibility can be advantageous in allowing the conjugated molecule to adopt a favorable orientation for interaction with its target. The ether backbone is also generally resistant to enzymatic and hydrolytic degradation, contributing to the stability of the final conjugate. researchgate.netacs.org
Influence of Spacer Length on Conjugation Efficiency
The length of the spacer arm can have a profound impact on the efficiency and outcome of a conjugation reaction. A spacer of appropriate length can bridge the distance between two molecules, overcoming steric hindrance that might otherwise prevent the reaction. nih.gov However, the relationship between spacer length and conjugation efficiency is not always linear. While a longer spacer can provide greater separation, excessively long and flexible spacers can sometimes lead to a decrease in conjugation efficiency. acs.org This can be due to the spacer coiling back on itself or interacting with the nanoparticle surface in the case of nanoparticle conjugations, which can increase steric hindrance. acs.org The optimal spacer length is often determined empirically and depends on the specific molecules being conjugated and the application. nih.gov Studies have shown that for some applications, a spacer with a chain length of 30-60 atoms is optimal, with longer or shorter spacers being detrimental to the yield. nih.gov
Table of Compound Names Mentioned
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | - |
| Azide | N3 |
| Copper(I) | Cu(I) |
| Dibenzocyclooctyne | DBCO |
| Bicyclononyne | BCN |
Conformational Flexibility and Steric Considerations
The design of this compound likely positions the reactive N3 and succinyl groups on different acetic acid arms of the DOOA macrocycle to minimize steric hindrance. This separation would allow for independent and efficient reactions at both ends of the molecule. The flexibility of the macrocycle and the linker arms can influence the accessibility of these functional groups to their respective reaction partners. nih.gov For instance, the succinyl linker provides a spacer that distances the carboxylic acid from the bulky chelator core, potentially improving its accessibility for conjugation to large biomolecules. nih.gov
| Feature | Description | Significance |
| DOOA Macrocycle | A 12-membered tetraaza ring with two acetic acid substituents. | Provides a stable coordination environment for radiometals. |
| Conformational States | The cyclen ring can exist in multiple conformations. | Influences metal binding affinity and kinetics. |
| Steric Hindrance | The spatial arrangement of substituents can impact reactivity. | Proper design minimizes interference between functional groups. |
| Linker-mediated Spacing | The succinyl group acts as a spacer. | Enhances the accessibility of the terminal carboxylic acid for conjugation. |
Succinyl (Suc-OH) Carboxylic Acid Terminus for Amidation and Esterification
The succinyl group provides a terminal carboxylic acid (-COOH) that serves as a versatile handle for covalent attachment to a wide range of biomolecules. This functional group is readily activated for reaction with nucleophiles, primarily amines and alcohols, to form stable amide and ester bonds, respectively.
Utility in Conjugation to Amine-Containing Substrates
The primary utility of the succinyl-OH terminus lies in its ability to react with primary and secondary amines, which are abundant in biological macromolecules such as proteins and peptides (e.g., the epsilon-amino group of lysine (B10760008) residues). This reaction, known as amidation or peptide coupling, results in the formation of a chemically stable amide bond. The use of a succinyl linker in this context has been shown to be beneficial for creating bioconjugates. nih.govacs.org The four-carbon chain of the succinyl group introduces a spacer between the chelator and the conjugated biomolecule, which can help to preserve the biological activity of the substrate and improve the pharmacokinetic properties of the resulting radiopharmaceutical. snmjournals.org
Activation Strategies for Carboxylic Acid Functionalization
The direct reaction between a carboxylic acid and an amine to form an amide is generally slow and requires high temperatures. researchgate.net Therefore, the carboxylic acid of the succinyl group must first be activated to a more electrophilic species. Several strategies are commonly employed for this purpose in bioconjugation:
Carbodiimide (B86325) Chemistry: Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC) are widely used to activate carboxylic acids. researchgate.net In the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS), EDC facilitates the formation of a more stable NHS-ester intermediate, which then reacts efficiently with amines to form an amide bond. acs.org
Phosphonium and Uronium Salts: Reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are highly efficient coupling reagents that convert carboxylic acids into activated esters in situ. acs.org
Acid Halides: Conversion of the carboxylic acid to an acyl chloride, for example using thionyl chloride or oxalyl chloride, creates a highly reactive intermediate for amidation. However, the harsh conditions required often limit the applicability of this method in bioconjugation. organic-chemistry.orgnih.gov
| Activation Reagent | Type | Key Features |
| EDC/NHS | Carbodiimide | Forms a stable NHS-ester intermediate, suitable for aqueous reactions. |
| HATU/HBTU | Uronium Salt | High coupling efficiency, often used in solid-phase peptide synthesis. acs.org |
| PyBOP | Phosphonium Salt | Effective for sterically hindered couplings. |
| Trichlorotriazine (TCT) | Triazine-based | A cost-effective reagent for activating the hydroxyl group of the carboxylic acid. nih.gov |
Formation of Stable Amide and Ester Bonds
Once the carboxylic acid is activated, it readily reacts with amine-containing substrates to form a stable amide linkage. The amide bond is particularly robust under physiological conditions due to its resonance stabilization, making it an ideal covalent linkage for bioconjugates intended for in vivo applications. encyclopedia.pub Similarly, the activated carboxylic acid can react with hydroxyl groups to form ester bonds. While ester linkages are also used in bioconjugation, they are generally more susceptible to hydrolysis by esterase enzymes present in the body compared to amide bonds. glenresearch.com The choice between forming an amide or an ester bond will therefore depend on the desired stability of the final conjugate. For most applications requiring long-term stability in a biological environment, the formation of an amide bond is the preferred strategy.
Mechanistic Principles of Bioorthogonal Conjugation Via N3 Dooa Suc Oh
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective cycloaddition between a terminal alkyne and an azide (B81097), such as the one present in N3-DOOA-Suc-OH, to form a stable 1,4-disubstituted 1,2,3-triazole. mdpi.comrsc.org This reaction, a cornerstone of click chemistry, is characterized by its reliability, specificity, and mild reaction conditions. mdpi.comwikipedia.org The use of a copper(I) catalyst dramatically accelerates the reaction by orders of magnitude compared to the uncatalyzed thermal Huisgen cycloaddition, which yields a mixture of 1,4 and 1,5-regioisomers. rsc.orgnih.gov
The catalytically active species in CuAAC is the copper(I) ion. nih.gov Since Cu(I) is prone to disproportionation and oxidation in aqueous and aerobic environments, catalytic systems typically generate it in situ from a stable copper(II) salt, such as CuSO₄, using a reducing agent. nih.gov Sodium ascorbate (B8700270) is the most common and convenient reductant used for this purpose. nih.govnih.gov However, the use of copper in biological systems presents challenges due to its potential cytotoxicity and the generation of reactive oxygen species (ROS) that can damage biomolecules. nih.govresearchgate.net
To address these issues and enhance reaction efficiency, the optimization of catalytic systems has heavily focused on the development of chelating ligands. nih.govnih.gov These ligands stabilize the Cu(I) oxidation state, increase the catalytic activity, and protect sensitive biomolecules from copper-induced damage. nih.govnih.gov The first widely applied ligand was tris-(benzyltriazolylmethyl)amine (TBTA), which was shown to accelerate the reaction and protect the catalyst. nih.gov Subsequent research has produced a variety of ligands with improved properties for bioconjugation, particularly concerning water solubility and biocompatibility. nih.govresearchgate.net
| Ligand | Key Features & Properties |
| TBTA (Tris(benzyltriazolylmethyl)amine) | The first generation ligand; enhances reaction efficiency but has poor water solubility. nih.gov |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | A water-soluble analogue of TBTA, widely used in bioconjugation. nih.govresearchgate.net |
| Bathophenanthroline sulfonates | Water-soluble ligands that form effective catalysts, though they can be oxygen-sensitive. nih.govjenabioscience.com |
| Phosphoramidites | Shown to accelerate CuAAC reactions in aqueous media. beilstein-journals.org |
| Chelating Azides | Azide reactants designed with a built-in chelating system to form strong, active copper complexes, acting as both reactant and part of the catalyst system. nih.gov |
The general practice for initiating a CuAAC reaction involves pre-mixing the Cu(II) salt with the ligand before adding them to the solution containing the azide (e.g., this compound) and the alkyne-modified biomolecule. The reaction is then started by the addition of the reducing agent. nih.gov
The kinetics of CuAAC are significantly superior to other bioconjugation reactions, allowing for the use of low reactant concentrations and shorter reaction times. nih.gov Mechanistic studies, including real-time monitoring, have provided direct evidence for a dinuclear copper intermediate, with the reaction being second order in copper. nih.gov This suggests that two copper centers are involved in activating the azide and alkyne substrates. nih.govbeilstein-journals.org
Reaction efficiency is influenced by several factors:
Ligands: Accelerating ligands like THPTA not only stabilize Cu(I) but can also prevent the formation of inhibitory copper-acetylide aggregates. nih.gov
Concentration: The Cu–THPTA catalyst system can be inhibited by high concentrations of the alkyne substrate (e.g., >5 mM). nih.gov
Temperature: Modest increases in temperature can significantly improve reaction outcomes, potentially by overcoming the sequestering of the copper catalyst by other coordinating species present in a complex biological sample. jenabioscience.com
pH: The CuAAC reaction is robust and proceeds efficiently over a wide pH range, typically between 4 and 12. nih.gov
Catalyst Sequestration: In complex biological media, components like proteins or thiols (e.g., glutathione) can bind to and sequester the copper catalyst, reducing reaction efficiency. nih.govjenabioscience.com Using an excess of the ligand or sacrificial metals like Zn(II) can sometimes mitigate this issue. nih.gov
A primary advantage of the CuAAC mechanism is its exceptional regioselectivity, almost exclusively producing the 1,4-disubstituted triazole isomer. mdpi.comrsc.orgnih.gov This is in stark contrast to the uncatalyzed thermal reaction which results in a mixture of 1,4- and 1,5-isomers. rsc.org This specificity is crucial for creating well-defined bioconjugates.
Despite its efficiency, several side reactions can occur under CuAAC conditions, particularly in the context of sensitive biomolecules:
Oxidative Damage: The combination of a copper catalyst and a reducing agent like ascorbate can generate reactive oxygen species (ROS). nih.govresearchgate.net ROS can lead to the oxidative degradation of the biomolecule, particularly affecting amino acid residues such as methionine, cysteine, histidine, and tyrosine. nih.govresearchgate.net The use of excess ligand can help protect against this damage by acting as a sacrificial reductant. nih.gov
Glaser Coupling: A common side reaction is the copper-catalyzed oxidative homocoupling of terminal alkynes to form diynes (Glaser coupling). researchgate.net This consumes the alkyne substrate and can lead to undesired homodimers of the alkyne-modified biomolecule. This side reaction can often be suppressed by ensuring deoxygenated conditions and the presence of an appropriate ligand. researchgate.net
Kinetic Studies and Reaction Efficiency under Diverse Conditions
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the cellular toxicity associated with the copper catalyst, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. wikipedia.orgnih.gov This reaction proceeds efficiently without any metal catalyst, relying instead on the high degree of ring strain (approximately 18 kcal/mol) within a cyclooctyne (B158145) reaction partner. nih.gov This stored potential energy is released upon the [3+2] cycloaddition with an azide, such as that in this compound, providing the driving force for the reaction under physiological conditions. unm.eduuoregon.edu
The performance of SPAAC is critically dependent on the structure of the strained alkyne. Research has focused on designing cyclooctynes that balance high reactivity with stability, as highly strained rings can be prone to decomposition. unm.edu Key strategies for tuning reactivity include increasing ring strain and modulating the alkyne's electronic properties. unm.edursc.org
Several classes of cyclooctynes have been developed and are used in bioconjugation:
| Strained Alkyne | Abbreviation | Key Features |
| Dibenzoazacyclooctyne | DIBO / DBCO | One of the most commonly used cyclooctynes due to its high reaction rate and good stability. wikipedia.orgacs.org |
| Bicyclo[6.1.0]nonyne | BCN | A relatively simple and small strained alkyne, useful for applications where steric bulk is a concern. acs.org |
| Difluorinated Cyclooctyne | DIFO | The electron-withdrawing fluorine atoms increase the reactivity of the alkyne toward the azide. researchgate.net |
| Biarylazacyclooctynone | BARAC | Exhibits very fast reaction kinetics. wikipedia.org |
The reactivity of these strained alkynes with azides is generally slower than the equivalent CuAAC reaction, which can be a limitation in some applications. acs.org Unlike CuAAC, the SPAAC reaction typically produces a mixture of regioisomers (triazole tautomers). nih.gov
The primary advantage of SPAAC is its excellent biocompatibility, as it eliminates the need for a toxic copper catalyst, making it the preferred method for labeling in living systems. unm.eduacs.org
However, there are other factors to consider:
Solvent and Solubility: Many early cyclooctyne reagents were hydrophobic, limiting their use in aqueous biological systems and often requiring organic co-solvents like DMSO or DMF. nih.gov This can be problematic as organic solvents may alter the conformation and solubility of biomolecules. nih.gov Modern cyclooctyne reagents often incorporate solubilizing groups, such as PEG linkers, to improve their behavior in aqueous buffers. nih.govacs.org
Reaction Kinetics in Buffers: Studies have shown that the kinetics of SPAAC reactions with reagents like DIBAC are highly tolerant to changes in aqueous buffer identity, pH, and ionic strength. acs.org However, the addition of organic cosolvents can impact the reaction rate, a factor that should be considered when designing experiments. acs.org
Hydrophobicity and Steric Hindrance: The strained alkyne reagents are inherently bulky and hydrophobic compared to a simple terminal alkyne. acs.org This can potentially interfere with the biological system being studied, impede cellular penetration, or cause steric hindrance. acs.org
Quantitative Assessment of SPAAC Reaction Rates
The azide group of this compound participates in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry. This reaction circumvents the need for cytotoxic copper catalysts required in the classical Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), making it suitable for applications in living systems. mdpi.comnih.gov The rate of the SPAAC reaction is a critical parameter, dictating the efficiency and feasibility of a conjugation strategy, especially when working with low concentrations of biomolecules or in time-sensitive in vivo applications.
The kinetics of SPAAC are typically described by a second-order rate law, where the rate is dependent on the concentrations of both the azide and the strained cyclooctyne. The reaction's speed is highly influenced by the structure of the cyclooctyne partner. mdpi.com Cyclooctynes are engineered with increased ring strain or electron-withdrawing groups to lower the activation energy of the cycloaddition, thereby accelerating the reaction. mdpi.comnih.gov For instance, aza-dibenzocyclooctyne (DIBAC or DBCO) reagents are widely used due to their high reactivity and stability. broadpharm.comacs.org
Quantitative assessments have shown that second-order rate constants for SPAAC reactions can span several orders of magnitude. While simple cyclooctynes (OCT) exhibit slow reaction rates (e.g., 0.0024 M⁻¹s⁻¹), more advanced derivatives like DIBAC can achieve rates of approximately 1 M⁻¹s⁻¹. mdpi.comacs.orgmdpi.com This significant rate enhancement allows for efficient labeling at low micromolar concentrations within minutes. rsc.org The choice of solvent can also modulate reaction rates, with some organic cosolvents like DMSO capable of increasing the rate constant. acs.org
Table 1: Comparative Second-Order Rate Constants (k₂) for SPAAC Reactions This table presents a comparative view of second-order rate constants for the reaction between various azides and strained cyclooctynes, illustrating the range of reactivity achievable in SPAAC. The data is compiled from multiple research findings to provide a quantitative perspective.
| Azide Reactant | Cyclooctyne Reactant | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) | Solvent | Reference |
|---|---|---|---|---|
| Benzyl Azide | Cyclooctyne (OCT) | 0.0024 | Acetonitrile | mdpi.com |
| Benzyl Azide | Aza-dibenzocyclooctyne (DIBAC) | ~1.0 | Methanol | acs.org |
| Water-Soluble Azide | DIBAC-PEG4-CO2H | 1.56 | 40% DMSO in Water | acs.org |
| 8-Azidoadenosine 5'-triphosphate | Cyclooctyne (OCT) | 0.07 | Acetonitrile/Water | nih.gov |
| Azide-functionalized Nanoparticle | Dibenzylcyclooctyne (DBCO) | Not specified, but rapid | Aqueous Buffer | researchgate.net |
Orthogonal Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group on the succinamic acid linker of this compound provides a second, independent site for conjugation. This functionality is typically exploited for coupling to primary amines, such as the ε-amino group of lysine (B10760008) residues on proteins, through the formation of stable amide bonds. rsc.orgnih.gov The true power of this compound lies in the orthogonal nature of its two reactive groups. The azide participates in SPAAC, which is inert to the amines and carboxylic acids of biological systems, while the carboxylic acid can be specifically activated to react with amines without interfering with the azide. researchgate.netCurrent time information in West Northamptonshire, GB. This orthogonality allows for sequential or, in some cases, simultaneous conjugation strategies, enabling the construction of precisely defined, multi-component systems. researchgate.net
A prevalent and highly effective method for activating the carboxylic acid of this compound for amine conjugation is its conversion to an N-hydroxysuccinimide (NHS) ester. nih.govmdpi.com This transformation is typically achieved by reacting the carboxylic acid with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). mdpi.comuni-hamburg.de The resulting NHS ester is a reactive intermediate that readily undergoes nucleophilic attack by primary amines at physiological to slightly basic pH (typically 7.2-9) to form a stable amide bond, releasing NHS as a byproduct. rsc.orgrsc.org
While highly effective, the generation of a mono-activated NHS ester from a molecule like DOTA, which has multiple carboxyl groups, requires careful control to avoid the formation of di- or tri-activated species. nih.gov By using a precursor where three of the four DOTA carboxylates are protected (e.g., as tert-butyl esters), the succinamic acid's carboxylic group can be selectively activated. Alternatively, kinetically controlled reactions using substoichiometric amounts of the activating reagents can favor mono-substitution, even on an unprotected DOTA scaffold. nih.govacs.org Studies have demonstrated that such kinetically controlled approaches can achieve regioselectivity, targeting the most accessible lysine residues on a protein. nih.govacs.org
Table 2: Research Findings on DOTA-NHS Ester Conjugation to Antibodies This table summarizes findings from a study on the kinetically controlled conjugation of a DOTA-NHS ester to the antibody Trastuzumab, highlighting the achievable chelator-antibody ratio and the distribution of the chelator on the antibody chains.
| Parameter | Observation | Research Finding |
|---|---|---|
| Chelator-Antibody Ratio (CAR) | An average CAR of 0.9 was achieved. | This indicates that, on average, slightly less than one DOTA molecule was conjugated per antibody. nih.govacs.org |
| Conjugation Site (Heavy Chain) | Approximately one-third of the heavy chains were mono-conjugated. | The primary conjugation sites were identified as lysines K30, K293, and K417. nih.gov |
| Conjugation Site (Light Chain) | Conjugation on the light chain was negligible. | Lysine K188 was a minor conjugation site. nih.gov |
| Reaction Control | Kinetically controlled reaction with substoichiometric NHS-ester. | This method allows for the synthesis of immunoconjugates with a restricted number of conjugated species and intradomain regioselectivity. nih.govacs.org |
The carboxylic acid of this compound can be directly coupled to primary amines without first forming an isolable NHS ester. This is achieved through a one-pot reaction using a water-soluble carbodiimide, most commonly EDC. researchgate.netnih.gov In this process, the carbodiimide activates the carboxyl group to form a highly reactive O-acylisourea intermediate. researchgate.net This intermediate is susceptible to nucleophilic attack by an amine, which results in the desired amide bond and the release of a soluble urea (B33335) byproduct.
The efficiency of carbodiimide-mediated coupling is highly dependent on the reaction conditions, particularly pH. nih.gov The reaction is most efficient in acidic conditions (pH 4.5-5.5) which protonates the carbodiimide for reaction with the carboxylate. nih.gov However, the O-acylisourea intermediate is unstable in aqueous solution and can hydrolyze, regenerating the carboxylic acid and reducing coupling efficiency. To mitigate this side reaction and improve yields, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often included as an additive in the reaction mixture. researchgate.net This "rescues" the O-acylisourea by converting it into a more stable NHS ester, which then proceeds to react with the amine. researchgate.net
Table 3: Efficiency of Carbodiimide-Mediated Coupling This table presents data on the efficiency of EDC-mediated coupling of a carboxylic acid to an amine-containing polymer (chitosan), demonstrating the impact of reaction parameters on the degree of substitution and coupling efficacy.
| Coupling Agent(s) | pH | Reaction Time | Degree of Substitution (%) | Coupling Efficacy (%) | Reference |
|---|---|---|---|---|---|
| EDC/HOBt | 5.0 | 24h | > 30% | ~90% | nih.gov |
| EDC/HOBt | 6.5 | 24h | ~15% | ~45% | nih.gov |
| EDC only | 5.0 | 24h | < 10% | < 30% | nih.gov |
The presence of two distinct, orthogonally reactive groups in this compound is the basis for its utility in advanced chemo- and regioselective functionalization strategies. researchgate.netresearchgate.net Chemoselectivity refers to the ability to react one functional group in the presence of others. For this compound, the azide group can be selectively reacted with a strained alkyne via SPAAC, leaving the carboxylic acid untouched and available for a subsequent, different conjugation reaction. researchgate.netresearchgate.net This sequential approach is fundamental to building complex, multifunctional constructs where different molecular entities (e.g., a targeting vector and a therapeutic agent) are attached to the same DOTA core.
Regioselectivity, or the control of the site of reaction, is particularly pertinent to the carboxylic acid moiety. When conjugating to a biomolecule with multiple amine groups, such as a protein, achieving a specific site of attachment is challenging. However, as demonstrated in studies with DOTA-NHS esters, kinetically controlled reactions with substoichiometric amounts of the activated chelator can favor modification of the most reactive and sterically accessible lysine residues, thereby imparting a degree of regioselectivity. nih.govacs.org The development of versatile building blocks incorporating both an azide (for SPAAC) and a protected amine or other functional group allows for the orthogonal synthesis of dual-functionalized molecules. researchgate.net This strategy enables the regioselective conjugation of the building block to a biomolecule, followed by the chemoselective attachment of a second entity via click chemistry. researchgate.net This high degree of control is crucial for creating well-defined bioconjugates with reproducible properties. nih.govrsc.org
Applications in Chemical Biology Research
Development of Molecular Probes for Biological Systems
Photoaffinity Labeling Applications (Conceptual Role)
Photoaffinity labeling (PAL) is a powerful technique used to identify and study molecular interactions in biological systems by generating a covalent bond between an interacting molecule and its biological target upon photoactivation mdpi.com. N3-DOOA-Suc-OH is conceptually an ideal scaffold for creating photoaffinity probes due to its distinct functional domains.
The core of its photo-reactivity lies in the terminal azide (B81097) (N3) group. Aryl azides are well-established photo-crosslinkers that, upon irradiation with UV light, release dinitrogen gas (N2) to form a highly reactive nitrene intermediate iris-biotech.de. This transient species can then rapidly and non-selectively insert into nearby C-H, N-H, or O-H bonds of an interacting biomolecule, such as a protein, forming a stable covalent linkage iris-biotech.deiu.edu. This process effectively "traps" and captures even transient or low-affinity binding partners.
The other end of the this compound molecule features a carboxylic acid (-OH) group, which serves as a versatile chemical handle. This handle allows for the covalent attachment of a specific ligand or molecule of interest through standard amide bond formation acs.org. By conjugating a known drug, metabolite, or other bioactive small molecule to the carboxylic acid end, researchers can create a bespoke photoaffinity probe. This probe can then be introduced into a biological system to seek out its specific cellular targets. Once the probe is bound to its target, UV irradiation triggers the azide group, permanently cross-linking the probe to its interacting partner, which can then be isolated and identified using downstream proteomic techniques mdpi.comiu.edu. The flexible DOOA (dioxaoctane) and succinic acid components of the linker help to spatially separate the photoreactive group from the ligand, minimizing the risk of the linker itself interfering with the binding interaction researchgate.net.
| Component | Function in Photoaffinity Labeling |
| Azide (N3) Group | Photoreactive moiety that forms a covalent bond with target molecules upon UV activation. |
| DOOA-Suc Linker | Provides a flexible, hydrophilic spacer to prevent steric hindrance and improve solubility. |
| Carboxylic Acid (OH) | Serves as a conjugation handle to attach a ligand of interest, creating a target-specific probe. |
Mechanistic Investigations in Biological Pathways
The ability to identify previously unknown molecular interactions is crucial for unraveling complex biological pathways. The conceptual framework of this compound-based probes provides a powerful strategy for such mechanistic investigations.
The fundamental principle behind using this compound to elucidate molecular interactions is the conversion of a non-covalent interaction into a stable, covalent one acs.org. Many critical cellular processes are mediated by transient interactions between proteins, or between proteins and small molecules. Identifying the partners in these interactions is often challenging due to their fleeting nature.
A probe synthesized from this compound can be designed to mimic a natural ligand. Once introduced into a cellular or cell-free environment, this probe will bind to its target protein based on the specific recognition of the attached ligand. Subsequent photo-crosslinking permanently captures this interaction. The covalently linked complex can then be isolated, typically by incorporating a biotin (B1667282) tag onto the probe (via the carboxylic acid handle before the experiment), allowing for affinity purification with streptavidin beads mdpi.comgoogle.com. The captured protein can then be identified by mass spectrometry, revealing its identity and its role in the biological pathway under investigation. This approach is invaluable for validating predicted drug targets, discovering off-target effects, and mapping complex protein-protein interaction networks acs.orgnih.gov.
The application of this compound-based probes is not limited to purified components and can be extended to complex biological environments like live cells or cell lysates.
In cell-free systems , such as protein lysates, a probe derived from this compound can be added to the mixture to identify binding partners in a near-native environment. After an incubation period to allow for binding, the sample is irradiated with UV light to initiate cross-linking. This method is particularly useful for screening for interactions without the complexities of cellular uptake and metabolism frontiersin.org.
For live-cell labeling , the probe must be able to cross the cell membrane. The physicochemical properties of the linker and the attached ligand are critical for cell permeability. The hydrophilic PEG-like nature of the DOOA linker can enhance the solubility of the probe iu.edu. A common advanced strategy to bypass issues with the cell permeability of bulky reporter tags (like biotin) is to use a two-step "click chemistry" approach nih.gov. In this scenario, the carboxylic acid of this compound would be modified with a small, bioorthogonal alkyne group. The alkyne-modified probe is introduced to the live cells, and after photo-crosslinking, a reporter tag containing a complementary azide group (e.g., biotin-azide or a fluorescent azide) is added. The copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) then specifically attaches the reporter tag to the cross-linked proteins, enabling their subsequent visualization or purification google.comontosight.ai.
Activity-based sensing, a subset of activity-based protein profiling (ABPP), utilizes chemical probes that react covalently with the active sites of specific enzymes. This allows for the direct measurement of enzyme function in complex biological systems mdpi.comnih.gov. This compound can be conceptually integrated into the design of activity-based probes (ABPs).
The typical structure of an ABP consists of three parts: a reactive group (or "warhead") that covalently binds to the enzyme's active site, a recognition element that directs the probe to a specific class of enzymes, and a reporter tag for detection researchgate.net. In this framework, the carboxylic acid of this compound can be coupled to a recognition element and a warhead tailored for a specific enzyme family (e.g., serine hydrolases or cysteine proteases) frontiersin.org.
The azide group on the this compound linker then serves as a bioorthogonal handle for "click" chemistry. After the ABP has reacted with its active enzyme targets in a cell or lysate, a fluorescent dye or biotin molecule bearing an alkyne group can be "clicked" onto the probe mdpi.comontosight.ai. This modular approach is highly advantageous because it separates the labeling event from the detection step, and the small size of the initial probe (before clicking on the reporter) often leads to better cell permeability and less interference with enzyme activity. This allows for the sensitive and selective imaging or enrichment of active enzymes, providing a direct readout of their functional state in native biological systems.
Furthermore, the azide group itself has been utilized as a sensing motif in certain contexts. For example, the reduction of an aryl azide to an amine by specific biological analytes like hydrogen sulfide (B99878) (H2S) can lead to a "turn-on" fluorescent response tum.deepo.orgscielo.br. While this compound contains an alkyl azide, which is less reactive in this context, the principle highlights the diverse chemical utility of the azide functional group in designing smart probes for chemical biology.
Applications in Advanced Materials Science and Surface Functionalization
Fabrication of Functional Polymeric Materials
The intrinsic properties of N3-DOOA-Suc-OH make it a valuable component in the synthesis of functional polymers. rsc.org Its azide (B81097) and carboxylic acid groups provide orthogonal handles for various polymerization and crosslinking strategies.
Grafting-From and Grafting-To Polymerization Strategies
The azide group in this compound is particularly amenable to "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a powerful method for polymer synthesis. nanosoftpolymers.com This enables its use in both "grafting-from" and "grafting-to" approaches to create complex polymer architectures.
In a "grafting-from" strategy, the this compound can be first immobilized onto a surface or a polymer backbone. The azide group can then be converted into an initiator for a controlled radical polymerization, such as Atom Transfer Radical Polymerization (ATRP), allowing for the growth of polymer chains directly from the substrate.
Conversely, in a "grafting-to" approach, pre-synthesized polymers with terminal alkyne groups can be attached to a surface or another polymer that has been functionalized with this compound. The CuAAC reaction ensures a high-yield covalent linkage between the two components. This method is advantageous for its ability to precisely control the characteristics of the grafted polymer chains.
Crosslinking for Hydrogels, Networks, and Smart Materials
The bifunctional nature of this compound, possessing both an azide and a carboxylic acid, allows it to act as a crosslinking agent. This is crucial for the formation of hydrogels, polymer networks, and "smart" materials that respond to external stimuli. For instance, the carboxylic acid can form amide bonds with amine-functionalized polymers, while the azide group remains available for subsequent reactions, such as crosslinking with a di-alkyne molecule. This can create a robust and tunable three-dimensional polymer network. Such materials are of interest for applications in biomedicine and soft robotics.
Synthesis of Multifunctional Polymer Architectures
The ability to introduce multiple functionalities into a single polymer is a key goal in modern materials science. researchgate.net this compound serves as a building block for creating such multifunctional polymer architectures. researchgate.netnih.govmdpi.comrsc.org For example, a linear polymer can be synthesized with pendant this compound units. The carboxylic acid groups can then be used to attach one type of functional molecule (e.g., a drug molecule), while the azide groups can be used to attach another (e.g., a targeting ligand) via click chemistry. This results in a polymer with precisely controlled composition and functionality.
Surface Modification and Interface Engineering
The modification of surfaces to control their physical, chemical, and biological properties is critical for a wide range of technologies. This compound provides a versatile platform for surface modification and interface engineering.
Covalent Immobilization on Inorganic and Organic Substrates
The carboxylic acid group of this compound can be used to covalently immobilize the molecule onto a variety of substrates. rsc.orgrsc.org For instance, it can react with amine-functionalized surfaces to form stable amide bonds. nih.gov This initial immobilization step leaves the azide group exposed and available for further functionalization. This two-step approach allows for the creation of highly tailored surfaces. For example, inorganic substrates like glass or silica (B1680970) can be first silanized to introduce amine groups, followed by reaction with this compound. The resulting azide-terminated surface can then be used to attach biomolecules, polymers, or nanoparticles. nih.gov
| Substrate Type | Functionalization Method | Resulting Surface |
| Amine-functionalized glass | Amide bond formation | Azide-terminated surface |
| Gold | Thiol-Au interaction (if modified) | Azide-terminated self-assembled monolayer |
| Carbon-based polymers | Photo-activation of azide | Covalent attachment |
Development of Anti-Fouling and Biopassive Coatings
Biofouling, the unwanted accumulation of microorganisms, plants, algae, or small animals on wetted surfaces, is a significant problem in marine and biomedical applications. imo.orgeuropa.eu Anti-fouling coatings are designed to prevent this accumulation. transocean-coatings.commdpi.com this compound can be used to create such coatings. By immobilizing this compound on a surface, a dense layer of hydrophilic polymers, such as polyethylene (B3416737) glycol (PEG), can be grafted onto the surface using the azide functionality. This creates a hydrated layer that resists the adsorption of proteins and microorganisms, leading to a biopassive or anti-fouling surface. mdpi.com The ability to create dense polymer brushes via "grafting-from" or "grafting-to" methods using this compound is particularly effective in generating robust anti-fouling coatings.
| Coating Strategy | Mechanism | Desired Outcome |
| Grafting PEG via click chemistry | Steric repulsion and hydration layer | Reduced protein and cell adhesion |
| Creating a mixed monolayer | Presenting non-adhesive chemical groups | Prevention of biofilm formation |
Patterning and Microfabrication Techniques
The ability to create spatially defined patterns of molecules on surfaces is the foundation of many advanced materials and devices, from diagnostic arrays to specialized electronic components. Bifunctional molecules like this compound are instrumental in these microfabrication processes, primarily through their azide functionality, which allows for selective immobilization onto surfaces prepared with a complementary reactive group.
The most common method for this is bio-orthogonal click chemistry, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). nih.govnih.govresearchgate.net The process involves pre-patterning a substrate (e.g., glass, silicon, or a polymer) with alkyne groups using techniques like photolithography or microcontact printing. The substrate is then exposed to a solution of this compound. The azide group reacts exclusively with the alkyne-patterned areas, resulting in the covalent attachment of the DOOA chelator in a spatially controlled manner.
This technique has been demonstrated in microfluidic systems, sometimes termed "click chips," where reagents are flowed through microchannels to perform conjugation reactions on the channel surfaces. illinois.edu In such a system, an alkyne-functionalized surface within the microreactor can be functionalized by flowing a solution of an azido-DOTA derivative through it. illinois.edu This method allows for the creation of micro-arrays where each spot contains a specific metal ion chelated by the immobilized DOOA, enabling high-throughput screening or the fabrication of sensor arrays. The chelated metal ion itself can then serve as a catalytic site, a magnetic resonance contrast agent, or a radiolabel for imaging the patterned surface. nih.govillinois.educd-bioparticles.net
Nanomaterial Integration and Engineering
The integration of functional molecules with nanomaterials is a rapidly advancing field aimed at creating hybrid systems with emergent properties. This compound and similar azido-functionalized chelators are pivotal in this area, providing a robust method for anchoring metal complexes onto the surfaces of diverse nanoparticles. cd-bioparticles.net This surface functionalization is critical for tailoring the nanoparticle's stability, biocompatibility, and function for applications in diagnostics, therapy, and chemical sensing. acs.orgfraunhofer.com
Functionalization of Diverse Nanoparticle Platforms (e.g., Gold, Silica, Polymeric)
The versatility of click chemistry allows this compound to be conjugated to a wide array of nanoparticle types, provided their surface can be modified with alkyne groups. nih.govfraunhofer.com This strategy leverages the stability of the nanoparticle core while imparting the specific functionality of the chelated metal ion.
Gold Nanoparticles (AuNPs): AuNPs are widely used due to their unique optical and electronic properties. Their surfaces are typically functionalized by first coating them with alkyne-terminated ligands, such as alkyne-modified polyethylene glycol (PEG) thiols. Subsequent reaction with this compound via CuAAC or SPAAC results in a dense layer of chelators on the AuNP surface. nih.gov This approach has been used to create highly stable, functional protein-particle conjugates. nih.gov
Silica Nanoparticles (SiNPs): SiNPs offer a porous structure and a surface that is readily modified using silane (B1218182) chemistry. aacrjournals.org Ultrasmall core-shell SiNPs have been engineered as drug delivery vehicles where the surface is functionalized with chelators for PET imaging labels. aacrjournals.org In a typical process, the silica surface is treated with an alkyne-containing silane, making it reactive toward azido-functionalized molecules like this compound. This enables the loading of metal ions for applications such as dual-modal imaging (e.g., MRI and optical). cibm.ch
Polymeric Nanoparticles: Nanoparticles made from biodegradable polymers like poly(D,L-lactide-co-glycolide) (PLGA) or synthetic polymers like polystyrene are used extensively in drug delivery. tandfonline.com The polymer's composition can be designed to include alkyne-functional monomers, or the surface of pre-formed particles can be modified to introduce these groups. Conjugation with this compound then proceeds, allowing the nanoparticles to be tracked via the chelated radiometal or used for targeted therapy.
| Nanoparticle Platform | Surface Modification Method | Role of this compound Analog | Resulting Functionality |
| Gold (AuNP) | Thiol chemistry with alkyne-PEG ligands | Covalent attachment via click chemistry to immobilize chelates. nih.gov | Optical/electronic sensing, targeted delivery. |
| Silica (SiNP) | Silanization with alkyne-functional silanes | Anchors metal ions for imaging or catalysis onto the silica core. aacrjournals.orgcibm.ch | Multimodal imaging (MRI/PET), drug delivery. aacrjournals.orgcibm.ch |
| Polymeric | Copolymerization with alkyne monomers or surface modification | Provides a means to attach radiometals or therapeutic ions. | Targeted drug delivery, theranostics. tandfonline.com |
Directed Assembly of Supramolecular Nanostructures
Beyond functionalizing individual nanoparticles, this compound can be used to direct their assembly into larger, ordered superstructures. This "bottom-up" fabrication approach is essential for creating materials with complex, hierarchical organization. The high specificity and efficiency of the azide-alkyne click reaction provide the programmable "glue" needed to connect nanoparticle building blocks. acs.org
One strategy involves creating two different batches of nanoparticles: one functionalized with alkyne groups and the other with azide groups (e.g., via this compound). When these two populations are mixed under appropriate conditions, they link together through the formation of triazole bridges, assembling into dimers, chains, or three-dimensional lattices. The structure of the final assembly can be controlled by factors like the size and shape of the nanoparticles and the density of reactive groups on their surfaces.
Alternatively, a bifunctional linker molecule containing two reactive ends (e.g., an alkyne-linker-azide) can be used to bridge nanoparticles that have all been functionalized with a single type of group. By chelating different metal ions into the DOOA cages on different nanoparticles, it is possible to assemble multi-component systems where each nanoparticle type brings a different functionality (e.g., magnetic, fluorescent, catalytic) to the final supramolecular structure.
Design of Responsive Nanosystems for Chemical Sensing
Responsive nanosystems, or "smart" materials, are designed to undergo a measurable change in their properties in response to a specific chemical or physical stimulus. researchgate.net Nanoparticles functionalized with this compound are excellent platforms for developing such sensors. pharmaexcipients.com The sensing mechanism can be engineered through either the chelated metal ion or the nanoparticle carrier itself.
The DOOA chelator can be combined with a metal ion whose properties are sensitive to its local environment. For instance, certain lanthanide ions (like Europium or Terbium) exhibit luminescence that can be quenched or enhanced upon the binding of a target analyte to a recognition site engineered near the chelator. By immobilizing this system on a nanoparticle, the signal can be amplified, leading to highly sensitive detection.
Furthermore, the nanoparticle platform can be designed to respond to environmental cues like pH or the presence of specific enzymes. researchgate.netnih.gov For example, a polymeric nanoparticle might be designed to swell or disassemble at the acidic pH characteristic of a tumor microenvironment. researchgate.net If these nanoparticles are functionalized with this compound chelating a therapeutic or imaging agent, the environmental trigger would lead to the release of the payload specifically at the target site. This combination of a stable anchoring chemistry (via the azide) and a responsive carrier constitutes a powerful strategy for targeted diagnostics and therapy.
| Sensing Strategy | Stimulus | Role of this compound | Nanoparticle Function | Example Application |
| Analyte-Induced Signal | Target molecule (e.g., ion, metabolite) | Anchors a metal complex whose signal (e.g., fluorescence) is modulated by the analyte. | Acts as a scaffold to concentrate sensors and enhance signal. | Detection of biomarkers in biological fluids. pharmaexcipients.com |
| pH-Responsive Release | Acidic environment (e.g., tumor, endosome) | Covalently tethers a payload-carrying chelator to the nanoparticle. researchgate.net | The nanoparticle matrix is designed to degrade or swell at low pH, releasing its contents. researchgate.net | pH-triggered drug delivery in cancer therapy. nih.gov |
| Enzyme-Triggered Release | Specific enzyme (e.g., protease, amylase) | Attaches the chelator to a linker that can be cleaved by the target enzyme. pharmaexcipients.com | Protects the payload until the enzyme-cleavable linker is broken at the target site. | Targeted release of therapeutics in enzyme-rich environments. |
Advanced Linker Design Considerations Utilizing the N3 Dooa Suc Oh Scaffold
Chemically Cleavable and Environmentally Responsive Linker Variants
The strategic incorporation of cleavable linkers into bioconjugates allows for the controlled release of a payload from its delivery vehicle under specific physiological conditions. The N3-DOOA-Suc-OH scaffold, with its terminal carboxylic acid, provides a convenient attachment point for such stimulus-responsive moieties. The azide (B81097) group can then be used to "click" the entire chelator-linker construct to a targeting molecule, such as a peptide or antibody, that has been functionalized with a compatible alkyne.
Redox-Responsive Disulfide Bonds
Disulfide bonds are a popular choice for creating redox-responsive linkers due to their stability in the bloodstream and their susceptibility to cleavage in the reducing environments found within cells. d-nb.infomdpi.com The significant concentration gradient of glutathione (B108866) (GSH), which is approximately 1-10 µM in the extracellular milieu and 1-10 mM inside the cell, provides a robust trigger for disulfide bond reduction and subsequent payload release. mdpi.comrsc.org
A hypothetical redox-responsive variant of this compound could be synthesized by coupling a thiol-containing molecule to the succinic acid moiety via an amide bond, followed by reaction with a pyridyl-activated thiol on the payload. The resulting disulfide linkage would connect the this compound chelator to the payload. Upon internalization into a target cell, the disulfide bond is reduced, releasing the payload.
Table 1: Comparison of Intracellular and Extracellular Reducing Agent Concentrations
| Environment | Glutathione (GSH) Concentration | Implication for Disulfide Linkers |
| Intracellular | 1-10 mM | High potential for disulfide bond reduction and cleavage. mdpi.com |
| Extracellular (Plasma) | ~2 µM | Disulfide bonds remain largely stable. rsc.org |
This table illustrates the significant redox potential difference that can be exploited for targeted drug release using disulfide linkers.
pH-Sensitive Hydrazone and Acylhydrazone Linkages
Hydrazone linkers are designed to be stable at the physiological pH of blood (pH 7.4) but hydrolyze in the acidic environments of endosomes (pH 5.0-6.0) and lysosomes (pH ~4.8). oup.comcreative-biogene.com This pH differential is frequently exploited in the design of antibody-drug conjugates (ADCs) to trigger drug release following internalization. nih.gov
To incorporate a hydrazone linkage into the this compound scaffold, the succinic acid could be reacted with a hydrazine (B178648) derivative to form a hydrazide. This hydrazide-functionalized chelator can then be reacted with an aldehyde or ketone group on a payload molecule to form the pH-sensitive hydrazone bond. The lability of the hydrazone can be tuned by the electronic nature of the substituents near the C=N bond. oup.com While effective, some simple hydrazone linkers have shown instability and premature drug release in circulation. rsc.orgoup.com More stable N-acyl hydrazones are often preferred. rsc.org
Table 2: pH-Dependent Hydrolysis of Hydrazone Linkers
| Compartment | Typical pH | Hydrazone Linker Stability |
| Bloodstream | 7.4 | Relatively stable, slow hydrolysis. oup.comcreative-biogene.com |
| Early Endosome | 6.0-6.5 | Increased rate of hydrolysis. creative-biogene.com |
| Late Endosome/Lysosome | 4.8-5.5 | Rapid hydrolysis and payload release. oup.comcreative-biogene.com |
This table demonstrates the pH-dependent behavior of hydrazone linkers, enabling targeted release in acidic intracellular compartments.
Photolabile Functional Groups for Controlled Release (Chemical Mechanism)
Photolabile linkers offer a high degree of external control over payload release, triggered by light of a specific wavelength. mdpi.com This allows for precise spatiotemporal control, activating a therapeutic or diagnostic agent only at the site of interest. A common photolabile group is the o-nitrobenzyl (ONB) moiety.
Chemical Mechanism: Upon irradiation with UV light (typically ~350 nm), the ONB group undergoes an intramolecular rearrangement. The nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the payload and converts the linker into an o-nitrosobenzaldehyde or a related derivative. mdpi.com
An ONB-based photolabile linker could be integrated with the this compound scaffold. For instance, the carboxylic acid of the succinate (B1194679) could be coupled to an ONB linker which, in turn, is attached to the payload. The entire construct can then be clicked onto a targeting vector via the azide group. Subsequent exposure to UV light at the target site would induce cleavage of the ONB linker and release the active molecule. Another approach involves using a cyclopropenone-masked dibenzocyclooctyne (photo-DIBO), which becomes reactive for click chemistry only after photo-activation. researchgate.net
Impact of Spacer Length and Flexibility on Conjugate Properties
Modulation of Conjugation Efficiency and Reactivity
The length and nature of the spacer can impact the efficiency of the conjugation reaction itself. In reactions involving large biomolecules like antibodies, a longer, flexible spacer can overcome steric hindrance, allowing the reactive ends of the linker and the biomolecule to access each other more easily.
Research on ADCs has shown that the length of a PEG spacer can influence the drug-to-antibody ratio (DAR). In one study, intermediate length PEG spacers (PEG6, PEG8, PEG12) resulted in higher drug loading compared to a very short (PEG4) or a very long (PEG24) spacer. rsc.org This suggests an optimal spacer length exists for maximizing conjugation efficiency, which can be dependent on the specific conjugation chemistry and the biomolecule involved.
Influence on Steric Accessibility and Solvation
The spacer's primary role is often to distance the functional components of the conjugate (e.g., the chelator and payload) from the surface of the biomolecule to which it is attached. This can be crucial for maintaining the biological activity of the targeting protein and ensuring the payload can interact with its target. nih.gov
Steric Accessibility: A flexible PEG chain can prevent the bulky chelator-payload complex from masking the binding site of the antibody or peptide. nih.gov However, excessively long PEG chains can sometimes fold back and mask the payload itself, reducing its efficacy. nih.gov
Table 3: Effect of PEG Spacer Length on Bioconjugate Properties
| Property | Effect of Increasing PEG Spacer Length | Research Finding/Rationale |
| Solubility | Generally Increases | PEG is hydrophilic and improves solvation in aqueous media. thermofisher.cominterchim.fr |
| Aggregation | Generally Decreases | Increased hydrophilicity prevents aggregation of hydrophobic molecules. thermofisher.com |
| Conjugation Efficiency | Can be Optimal at Intermediate Lengths | Balances steric hindrance and reactivity; too long a spacer may be less efficient. rsc.org |
| In Vivo Circulation | Can Increase | The increased hydrodynamic volume reduces renal clearance. rsc.org |
| Binding Affinity | Can Decrease if Too Long | Long, flexible chains may fold back and mask the binding site or payload. nih.gov |
This table summarizes general trends observed in the literature regarding the impact of PEG spacer length on various properties of bioconjugates.
Multivalency and Branched Linker Architectures
The strategic design of linker molecules is paramount in the development of complex macromolecular structures for advanced applications in materials science and bioconjugation. The this compound scaffold serves as an exemplary heterobifunctional building block for constructing multivalent and branched architectures. Its intrinsic design, featuring a terminal azide group and a carboxylic acid, allows for orthogonal chemical modifications. This dual functionality enables the molecule to be integrated into larger, more complex systems such as dendrimers and star polymers, where the precise spatial arrangement of multiple functional units is critical. The polyethylene (B3416737) glycol (PEG)-like spacer enhances the hydrophilicity and bioavailability of the resulting conjugates. interchim.frlumiprobe.com The azide moiety is ideal for bio-orthogonal "click chemistry" reactions, while the carboxyl group is readily available for standard amide bond formation, providing a robust platform for creating sophisticated, multifunctional constructs. lumiprobe.combroadpharm.com
Synthesis of Dendronized and Star-Polymer Conjugates
The unique arrangement of orthogonal reactive groups in the this compound linker is particularly advantageous for the synthesis of dendronized materials and star-shaped polymers. These highly branched, monodisperse structures offer a high density of surface functionalities, which is beneficial for applications requiring multivalent interactions.
The synthesis of dendrimers can be approached through a divergent method, starting from a multifunctional core. For instance, a polyamidoamine (PAMAM) or bis-MPA dendrimer core with terminal amine groups can be functionalized by reacting with the carboxylic acid moiety of this compound. polymerfactory.compolymerfactory.com This reaction, typically facilitated by carbodiimide (B86325) chemistry (e.g., using EDC and NHS), results in a new dendritic structure where the surface is decorated with a precise number of azide groups originating from the this compound scaffold. polymerfactory.comresearchgate.net These terminal azides are then available for subsequent "click" reactions to attach other molecules of interest.
Table 1: Hypothetical Properties of Azide-Terminated Dendrimers Synthesized from an Amine-Terminated PAMAM Core and this compound
| Dendrimer Generation | Number of Surface Amine Groups (Core) | Number of Surface Azide Groups (Post-Reaction) | Calculated Molecular Weight (g/mol) |
|---|---|---|---|
| G0 | 4 | 4 | 1610.1 |
| G1 | 8 | 8 | 3734.2 |
| G2 | 16 | 16 | 7982.4 |
| G3 | 32 | 32 | 16478.8 |
This table is illustrative, based on the reaction of this compound (MW: 274.28 g/mol) with successive generations of ethylenediamine-core PAMAM dendrimers.
Similarly, star polymers can be synthesized using a "core-first" approach where this compound plays a key role. In one strategy, a core molecule bearing multiple alkyne groups is reacted with the azide of this compound via a copper-catalyzed azide-alkyne cycloaddition (CuAAC). iris-biotech.deresearchgate.net This creates a star-shaped molecule with multiple arms, each terminating in a carboxylic acid, ready for further functionalization. Alternatively, pre-synthesized polymer arms containing a terminal alkyne can be "clicked" onto a multifunctional core that has been pre-functionalized with the azide from the this compound scaffold. researchgate.netnih.gov This modular approach allows for the creation of well-defined, high-molecular-weight star polymers with varied arm compositions. researchgate.net
Table 2: Examples of Star Polymer Architectures Utilizing the this compound Scaffold
| Core Molecule (Initiator) | Polymer Arm (with complementary functionality) | Linking Chemistry | Resulting Surface Functionality |
|---|---|---|---|
| Tetra-alkyne functionalized Pentaerythritol | This compound | CuAAC | Carboxylic Acid |
| 4-arm PEG-Azide (from PEG-OH + this compound) | Alkyne-terminated Poly(ε-caprolactone) | CuAAC | PCL Polymer Chains |
| 8-arm PEG-DBCO | This compound (as azide source) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Carboxylic Acid |
This table provides examples of synthetic strategies. DBCO (Dibenzocyclooctyne) is used for copper-free click chemistry. nih.gov
Controlled Presentation of Multiple Azide and Carboxyl Functionalities
A key advantage of the this compound linker is the ability to selectively address its two functional groups through orthogonal reaction schemes. This control is fundamental for the stepwise construction of complex conjugates where the spatial orientation and density of different functionalities must be precisely managed.
The carboxylic acid can be selectively activated to form amide bonds without affecting the azide group. Standard coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with N-hydroxysuccinimide (NHS), or other activators like HATU, are commonly used to react the carboxyl group with primary amines under mild conditions. broadpharm.comresearchgate.net This reaction is robust and forms a stable amide linkage.
Conversely, the azide group is stable under the conditions of amide coupling but reacts efficiently and specifically with terminal alkynes via "click" chemistry. masterorganicchemistry.com This bio-orthogonal reaction can be catalyzed by copper(I) or can proceed without a catalyst if a strained alkyne (e.g., DBCO) is used. nih.gov The azide group can also undergo other transformations, such as the Staudinger ligation with phosphine (B1218219) reagents or reduction to a primary amine, further expanding its synthetic utility. This chemical orthogonality ensures that complex, multifunctional molecules can be built in a controlled, sequential manner, preventing the formation of undesired byproducts. researchgate.net
Table 3: Orthogonal Reactivity of the this compound Functional Groups
| Functional Group | Reactive Partner | Coupling Reagent/Catalyst | Resulting Linkage |
|---|---|---|---|
| Carboxylic Acid (-COOH) | Primary Amine (-NH2) | EDC/NHS or HATU | Amide (-CONH-) |
| Azide (-N3) | Terminal Alkyne | Copper(I) Sulfate / Sodium Ascorbate (B8700270) | 1,2,3-Triazole |
| Azide (-N3) | Strained Alkyne (e.g., DBCO) | None (Strain-promoted) | 1,2,3-Triazole |
| Azide (-N3) | Triarylphosphine | None (Staudinger Ligation) | Aza-ylide (hydrolyzes to amine) |
This table summarizes the selective chemical reactions available for each functional group on the this compound scaffold.
Future Research Directions and Emerging Opportunities
Integration with Orthogonal Bioorthogonal Chemistries for Multi-Component Assembly
The azide (B81097) group incorporated into N3-DOOA-Suc-OH is expressly designed for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. nih.govmedchemexpress.commedchemexpress.com This functionality is a gateway to complex, multi-component molecular assemblies. Future research will increasingly focus on leveraging this azide handle in concert with other, mutually orthogonal bioorthogonal reactions to build sophisticated molecular systems. nih.govnih.gov
Bioorthogonal reactions are those that can proceed in a biological environment without interfering with native biochemical processes. frontiersin.org The most common partner for the azide group is an alkyne, reacting via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govacs.org SPAAC is particularly advantageous for DOTA-containing compounds like this compound as it avoids the use of copper catalysts, which can be sequestered by the chelator and interfere with subsequent metallation. researchgate.net
The next frontier lies in combining these reactions. A single molecular scaffold built upon this compound could feature multiple, distinct biomolecules or probes attached through different, non-interfering chemical ligations. biorxiv.org For instance, the azide on this compound could be reacted with a strained alkyne (e.g., DBCO) on a targeting protein, while another functional group on that same protein undergoes a separate ligation, such as an inverse-electron-demand Diels–Alder (IEDDA) reaction with a tetrazine-modified fluorescent dye. nih.govnih.govfrontiersin.org This approach allows for the modular and precise construction of trimodal imaging agents or theranostic compounds, where a targeting vector, a therapeutic payload, and a chelator for a radiometal are assembled onto a single platform. Research into identifying and optimizing new sets of mutually orthogonal reactions will be critical to expanding the complexity and functionality of assemblies derived from this compound. nih.govresearchgate.net
| Reaction | Reactants | Key Features | Orthogonality |
| SPAAC | Azide + Strained Alkyne (e.g., DBCO, BCN) | Copper-free, highly biocompatible, fast kinetics. nih.govmedchemexpress.comresearchgate.net | Orthogonal to IEDDA and Staudinger ligation. nih.govnih.gov |
| CuAAC | Azide + Terminal Alkyne | Copper-catalyzed, highly efficient and regiospecific. acs.org | Can be limited in live cells due to copper toxicity; potential for chelator interference. nih.gov |
| IEDDA | Tetrazine + Strained Alkene (e.g., TCO) | Extremely fast reaction kinetics, copper-free. nih.govfrontiersin.org | Orthogonal to azide-alkyne cycloadditions. nih.gov |
| Staudinger Ligation | Azide + Phosphine (B1218219) | Traceless or non-traceless ligation, specific mechanism. nih.gov | Orthogonal to SPAAC and IEDDA. nih.gov |
| SuFEx | Sulfur(VI) Fluoride + Nucleophile | Forms stable S-N, S-O, or S-C links; suitable for library synthesis. acs.org | Not typically used in live cells but valuable for in vitro combinatorial chemistry. |
Development of Chemoenzymatic Synthetic Routes for Complex Linkers
While the core this compound structure is typically a product of multi-step organic synthesis, future advancements will likely incorporate chemoenzymatic strategies to build more complex and functional derivatives. Chemoenzymatic synthesis combines the power of traditional organic chemistry with the exquisite selectivity of enzymes to create complex molecules that are difficult to produce by either method alone. researchgate.netthieme-connect.com
Enzymes can be used to selectively modify or build upon the this compound scaffold. For example, the succinic acid handle could be enzymatically conjugated to a complex glycan structure, a process that would be exceedingly difficult using purely chemical methods due to the need for extensive protecting group manipulations. researchgate.net Glycosyltransferases, for instance, could be used to build specific oligosaccharide chains onto a molecule that is subsequently attached to the linker, yielding a targeted radiopharmaceutical for imaging glycan-specific receptors. academie-sciences.fr Research has demonstrated the power of chemoenzymatic approaches for synthesizing complex glycans, glycopeptides, and other biomolecules that can later be conjugated. uni-mainz.denih.gov
Furthermore, enzymes like transglutaminases or sortases could be employed for the site-specific attachment of the entire this compound linker to a protein or antibody, offering precise control over the conjugation site and stoichiometry, which is a significant challenge in the production of antibody-drug conjugates and radioimmunoconjugates. nih.gov The development of robust chemoenzymatic protocols will enable the creation of highly homogeneous and well-defined bioconjugates with improved properties, leveraging the this compound linker as a central component.
Rational Design of Highly Specific and Tunable Chemical Tools and Probes
The structure of this compound is a product of rational design, combining distinct functional units to create a versatile tool. nih.govrsc.orgrsc.org Future research will continue this trajectory, focusing on the fine-tuning of each component to create highly specific and optimized probes for a variety of applications.
The DOOA chelator itself can be modified or replaced to improve its properties for specific metal ions. While DOTA is effective for many radionuclides, other chelators like NOTA or PCTA have shown superior stability or more favorable labeling kinetics with certain metals, such as Copper-64 (⁶⁴Cu). nih.govsnmjournals.orgmdpi.com Comparative studies show that the choice of chelator significantly impacts the in vivo stability and biodistribution of the resulting radioimmunoconjugate. nih.govacs.orgnih.gov Rational design efforts will focus on creating a portfolio of N3-Suc-OH linkers with different chelating moieties (e.g., N3-NOTA-Suc-OH, N3-PCTA-Suc-OH) to provide an optimal match for any desired radiometal. mdpi.comchemrxiv.org
The linker portion of the molecule, represented here by succinic acid, is also a critical target for rational design. Replacing the simple succinyl group with longer, more flexible linkers, such as polyethylene (B3416737) glycol (PEG) chains, can enhance aqueous solubility, improve pharmacokinetics, and provide spatial separation between the chelated metal and the conjugated biomolecule. medchemexpress.comlumiprobe.comlumiprobe.combroadpharm.comglpbio.com The design of the linker can be critical for achieving high affinity in bivalent or heterobivalent probes that target multiple receptors. rsc.orgrsc.org
| Chelator | Common Radioisotopes | Key Characteristics |
| DOTA | ⁶⁸Ga, ¹⁷⁷Lu, ⁹⁰Y, ¹¹¹In, ⁶⁴Cu | Highly versatile and thermodynamically stable for a wide range of metals; often requires heating for labeling. academie-sciences.frmdpi.com |
| NOTA | ⁶⁸Ga, ⁶⁴Cu | Forms very stable complexes with Ga(III) and Cu(II); allows for rapid, room-temperature labeling. nih.govsnmjournals.org |
| DTPA | ¹¹¹In, ⁹⁰Y | Acyclic chelator, often allows for rapid labeling but can have lower in vivo stability compared to macrocycles. nih.gov |
| PCTA | ⁶⁸Ga, ⁶⁴Cu | 12-membered macrocycle that shows excellent stability and favorable labeling kinetics. snmjournals.orgmdpi.com |
| DFO | ⁸⁹Zr | Acyclic siderophore-based chelator; gold standard for Zirconium-89 but shows kinetic instability with other metals like Gallium-68. mdpi.com |
| Sar-CO₂H | ⁶⁴Cu | Sarcophagine-based chelator; demonstrates extremely rapid and stable complexation of Cu(II) at room temperature. nih.gov |
High-Throughput Screening and Combinatorial Library Synthesis for Functional Discovery
The modular nature of this compound makes it an ideal scaffold for combinatorial chemistry and high-throughput screening (HTS) to discover new functional molecules. nih.gov By using its two distinct reactive ends—the azide and the carboxylic acid—it is possible to generate large libraries of compounds for screening against biological targets.
One powerful application is in the synthesis of DNA-encoded libraries (DELs). acs.orgnih.gov In this approach, a unique DNA oligonucleotide tag is attached to each unique chemical structure. For this compound, one could envision a "split-and-pool" synthesis where the succinic acid is coupled to a diverse set of targeting fragments (e.g., small molecules, peptides). Subsequently, the azide handle could be used to attach a second set of building blocks via click chemistry. Each unique combination would be encoded by a specific DNA tag. The entire library, potentially containing millions of distinct compounds, can then be screened simultaneously against a target protein. nih.gov
This combinatorial approach allows for the rapid exploration of vast chemical space to identify, for example, novel inhibitors or high-affinity ligands. acs.org The use of click chemistry is particularly well-suited for library synthesis due to its high efficiency and reliability, ensuring that the desired structures are formed in high yield. acs.org The this compound linker provides a robust and versatile platform to connect different pharmacophores or targeting moieties, facilitating the discovery of new bivalent drugs, PROTACs, or targeted imaging agents through large-scale screening efforts. medchemexpress.comglpbio.com
Q & A
Q. What advanced statistical methods are suitable for optimizing this compound’s synthesis yield under varying reaction conditions?
5.
- Methodological Answer : Apply response surface methodology (RSM) to model interactions between temperature, catalyst loading, and reaction time. Use ANOVA to identify significant factors (p < 0.05) and generate 3D contour plots for yield prediction. Validate models with pilot-scale experiments and adjust for heteroscedasticity using Box-Cox transformations .
Q. How can interdisciplinary approaches enhance the study of this compound’s mechanism of action in neurological models?
- Methodological Answer : Integrate computational docking simulations (e.g., AutoDock Vina) to predict binding affinities with neuronal receptors. Cross-validate with in vitro electrophysiology and metabolomic profiling (LC-MS). Collaborate with bioinformaticians to map pathways using KEGG or Reactome databases .
Contradiction Analysis Framework
Adapted from dialectical materialism principles :
Identify Principal Contradictions : Distinguish between technical limitations (e.g., instrument sensitivity) and biological variability.
Hierarchical Optimization : Prioritize resolving factors with the highest impact on reproducibility (e.g., batch effects > minor protocol deviations).
Iterative Reassessment : Update hypotheses as new data emerges (e.g., conflicting cytotoxicity results may reflect cell-specific uptake mechanisms).
Data Management Strategies
- Metadata Standards : Use structured templates to document experimental conditions, including solvent purity, instrument calibration dates, and raw data storage paths .
- Long-Term Archiving : Adopt TIFF or CSV formats for spectra and numerical data, ensuring compatibility with repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
